2-chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic Acid
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Overview
Description
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid is a fluorinated pyridine derivative known for its unique chemical properties. The presence of both chloro and trifluoroethoxy groups on the pyridine ring imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where 2-chloro-4-pyridinecarboxylic acid is reacted with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the process while maintaining product purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding acid derivatives or reduced to alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Major Products:
Substitution Products: Amino or thiol-substituted pyridines.
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Alcohols and aldehydes.
Scientific Research Applications
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid is utilized in various fields:
Chemistry: As a building block for synthesizing complex organic molecules and fluorinated compounds.
Biology: In the development of bioactive molecules and enzyme inhibitors.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The electron-withdrawing trifluoroethoxy group enhances the compound’s ability to interact with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can inhibit or activate biological pathways, depending on the target and context .
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid
- 5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
Comparison: Compared to its analogs, 2-chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid exhibits unique reactivity due to the combined presence of chloro and trifluoroethoxy groups. This dual substitution pattern enhances its versatility in synthetic applications and its efficacy in biological systems .
Properties
IUPAC Name |
2-chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO3/c9-5-1-4(7(14)15)2-6(13-5)16-3-8(10,11)12/h1-2H,3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHKOLLQKHIDJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1OCC(F)(F)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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